

# Spectroscopic Profile of Chloropentaamminecobalt(III) Chloride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Chloropentaamminecobalt(III) chloride

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This technical guide provides a comprehensive overview of the spectroscopic properties of **chloropentaamminecobalt(III) chloride**,  $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$ . This coordination compound, of historical and academic significance, serves as a fundamental model in inorganic chemistry and has potential applications in various research fields. This document outlines the key spectroscopic characteristics (UV-Visible, Infrared, and Nuclear Magnetic Resonance), detailed experimental protocols for its synthesis and analysis, and logical visualizations of the underlying chemical principles and workflows.

## Core Spectroscopic Data

The spectroscopic data for **chloropentaamminecobalt(III) chloride** is summarized below, providing a quantitative basis for its characterization.

## UV-Visible Spectroscopy

The electronic spectrum of  $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$  in aqueous solution is characterized by two main absorption bands in the visible region. These bands are attributed to d-d electronic transitions of the cobalt(III) ion in a pseudo-octahedral ligand field. The complex has an idealized  $\text{C}_{4v}$  symmetry.

Transition	$\lambda_{\max}$ (nm)	Molar Absorptivity ( $\epsilon$ , $M^{-1}cm^{-1}$ )	Assignment
$^1A_{1g} \rightarrow ^1T_{1g}$	~532	~50	d-d transition
$^1A_{1g} \rightarrow ^1T_{2g}$	~364	~47	d-d transition

Note: The exact  $\lambda_{\max}$  and molar absorptivity values can vary slightly depending on the solvent and the specific experimental conditions.

## Infrared (IR) Spectroscopy

The infrared spectrum of solid **chloropentaamminecobalt(III) chloride** reveals characteristic vibrational frequencies associated with the ammonia and cobalt-chloride bonds.

Frequency ( $cm^{-1}$ )	Assignment	Description
~3150	$\nu(N-H)$	N-H stretching vibrations of the ammine ligands.
~1556	$\delta(N-H)$	N-H bending (scissoring) vibrations.
~1301	$\delta(N-H)$	N-H symmetric deformation.
~840	$\rho_r(NH_3)$	Rocking vibration of the coordinated ammonia.
Below 600	$\nu(Co-N)$	Cobalt-Nitrogen stretching vibrations.
Below 400	$\nu(Co-Cl)$	Cobalt-Chlorine stretching vibration.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the local environment of magnetically active nuclei.

Nucleus	Chemical Shift ( $\delta$ , ppm)	Solvent	Assignment
$^1\text{H}$	~4.61	D <sub>2</sub> O	Protons of the coordinated ammine (NH <sub>3</sub> ) ligands. <a href="#">[1]</a>
$^{59}\text{Co}$	Not readily observed	-	The $^{59}\text{Co}$ nucleus is quadrupolar, and in the relatively low symmetry environment of the [Co(NH <sub>3</sub> ) <sub>5</sub> Cl] <sup>2+</sup> cation, the signal is often too broad to be easily detected by standard NMR techniques.

## Experimental Protocols

### Synthesis of Chloropentaamminecobalt(III) Chloride

This protocol describes a common laboratory synthesis of **chloropentaamminecobalt(III) chloride** from cobalt(II) chloride hexahydrate.

Materials:

- Cobalt(II) chloride hexahydrate (CoCl<sub>2</sub>·6H<sub>2</sub>O)
- Ammonium chloride (NH<sub>4</sub>Cl)
- Concentrated aqueous ammonia (NH<sub>3</sub>)
- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Concentrated hydrochloric acid (HCl)
- Ethanol

- Acetone
- Distilled water

#### Procedure:

- In a fume hood, dissolve ammonium chloride in concentrated aqueous ammonia in an Erlenmeyer flask.
- To this solution, add finely powdered cobalt(II) chloride hexahydrate in small portions with constant stirring. A brownish-pink slurry will form.
- Slowly and carefully add 30% hydrogen peroxide dropwise to the stirred mixture. This is an exothermic reaction that results in the oxidation of Co(II) to Co(III). The color of the solution will darken.
- After the effervescence has subsided, slowly add concentrated hydrochloric acid. A significant amount of heat will be generated, and the color will change to a deep red or purple.
- Heat the solution gently on a hot plate to approximately 60-70°C for about 20-30 minutes to ensure the complete formation of the chloro complex.
- Cool the solution to room temperature and then in an ice bath to precipitate the product.
- Collect the purple crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol, and finally with acetone to aid in drying.
- Dry the product in a desiccator.

## Spectroscopic Analysis

#### UV-Visible Spectroscopy:

- Prepare a dilute aqueous solution of the synthesized **chloropentaamminecobalt(III) chloride** of a known concentration (e.g., 0.005 M).

- Record the UV-Visible spectrum from approximately 300 nm to 700 nm using a spectrophotometer.
- Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Calculate the molar absorptivity ( $\epsilon$ ) for each peak using the Beer-Lambert law ( $A = \epsilon cl$ ).

#### Infrared Spectroscopy:

- Prepare a KBr pellet of the dry crystalline product.
- Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
- Record the IR spectrum over the range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Assign the characteristic vibrational frequencies.

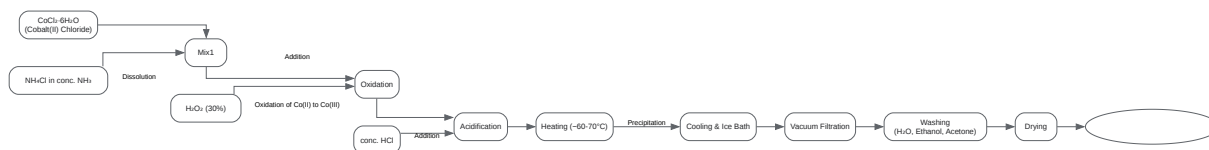
#### $^1\text{H}$ NMR Spectroscopy:

- Dissolve a small amount of the complex in deuterium oxide ( $\text{D}_2\text{O}$ ).
- Acquire the  $^1\text{H}$  NMR spectrum.
- The protons of the ammine ligands will appear as a broad singlet due to exchange with the solvent and quadrupolar broadening from the adjacent  $^{14}\text{N}$  and  $^{59}\text{Co}$  nuclei.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **chloropentaamminecobalt(III) chloride**.

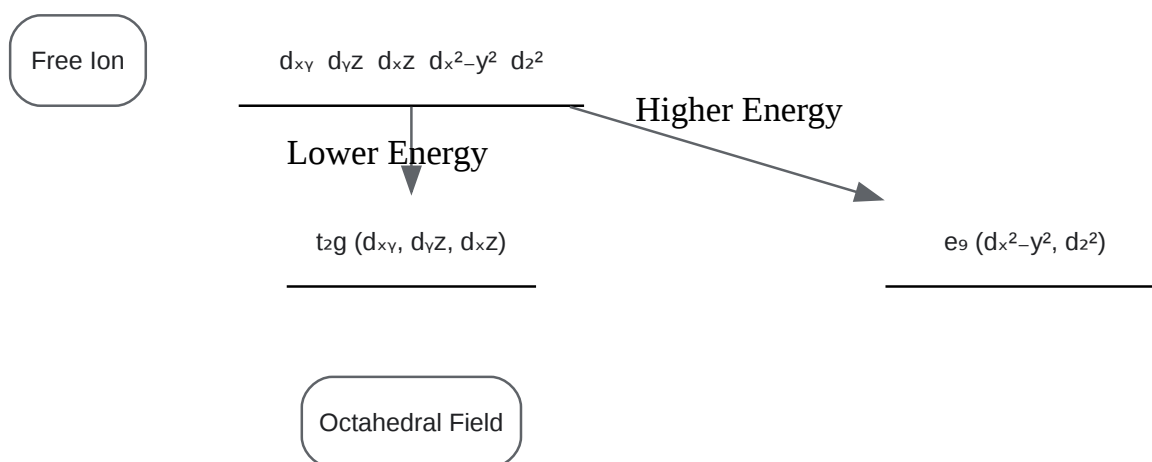


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Caption: Synthesis workflow for **chloropentaamminecobalt(III) chloride**.

## Crystal Field Splitting in a $\text{Co(III)}$ Octahedral Complex

The UV-Visible absorption spectrum of **chloropentaamminecobalt(III) chloride** is best understood through Crystal Field Theory. The d-orbitals of the  $\text{Co}^{3+}$  ion, which are degenerate in the free ion, are split into two energy levels ( $t_{2g}$  and  $e_g$ ) by the octahedral ligand field.



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Caption: d-orbital splitting in an octahedral ligand field.

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## References

- 1. Solved Given the following IR spectra for  $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$ , | Chegg.com [chegg.com]
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